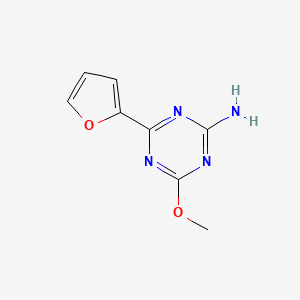![molecular formula C17H18N2O2S B5538879 1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of piperazine derivatives, including structures similar to the compound , often involves specific reactions that enable the formation of the piperazine core and its functionalization. For instance, the Dieckmann cyclization technique is a method used to form piperazine-2,5-diones from substructures, indicating a potential route for synthesizing complex piperazine derivatives by cyclizing appropriately substituted chains (Claude Larrivée Aboussafy & D. Clive, 2012)).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of 2,5-piperazinedione derivatives has been characterized, revealing details about their crystalline structure and molecular conformation, which provides insights into the stereochemistry and electronic properties of similar compounds (Shusheng Zhang et al., 2007)).
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, contributing to their versatile chemical properties. The interaction of piperazine with different substituents can lead to the formation of compounds with significant biological activity, such as allosteric enhancers of the A1 adenosine receptor (R. Romagnoli et al., 2008)). This highlights the chemical reactivity and potential pharmaceutical applications of piperazine derivatives.
Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including compounds like "1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone," play a significant role in drug design due to their versatility and wide range of therapeutic applications. These compounds have been found in drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. The vast potential of piperazine-based molecules in drug discovery reflects their broad applicability across various diseases, prompting further therapeutic investigations into this pharmacophore (Rathi et al., 2016).
Role in Antimicrobial and Antituberculosis Activity
Piperazine and its analogues have been extensively explored for their antimicrobial properties, notably against Mycobacterium tuberculosis (MTB). The compound's ability to act as a vital building block in potent anti-mycobacterial agents, including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, underscores its importance in addressing global health challenges. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules provide valuable insights for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Contribution to Psychostimulant Pharmacology
The study of piperazine derivatives extends into the realm of psychostimulant pharmacology, where certain derivatives mimic the effects of amphetamines and cocaine, offering insights into drug dependence, tolerance, and potential therapeutic applications for substance use disorders. The pharmacological exploration of piperazine derivatives in this context contributes to a deeper understanding of their neurochemical mechanisms and potential for abuse, guiding the development of safer therapeutic agents (Iversen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-4-(3-methylthiophene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-5-3-4-6-14(12)19-9-8-18(11-15(19)20)17(21)16-13(2)7-10-22-16/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXVBCQBNFHBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)


![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)